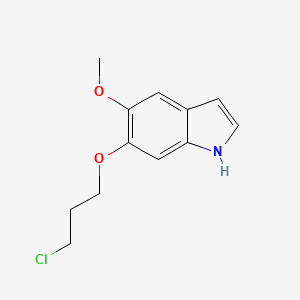

6-(3-chloropropoxy)-5-methoxy-1H-indole

Description

Contextualization within Indole (B1671886) Chemistry and Bioactive Compounds

The investigation of 6-(3-chloropropoxy)-5-methoxy-1H-indole is deeply rooted in the broader fields of indole chemistry and the search for novel bioactive compounds. Its structure is a deliberate combination of a biologically significant core and a functionally reactive side chain, designed for further chemical elaboration.

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. mdpi.comnih.gov Its prevalence in nature is notable, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the neurohormone melatonin (B1676174). chim.it This natural presence has inspired chemists to explore indole derivatives for a vast array of therapeutic applications. nih.gov

The indole scaffold is considered a "privileged structure" because it can interact with a multitude of biological receptors and enzymes, leading to a wide spectrum of pharmacological activities. mdpi.comnih.gov The versatility of the indole nucleus allows for substitutions at various positions, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects. Consequently, indole derivatives have been successfully developed into drugs for numerous conditions. nih.gov

Below is a table summarizing the diverse therapeutic applications of various indole-based compounds.

| Therapeutic Area | Examples of Indole-Based Drugs/Compounds | Mechanism of Action/Significance |

| Anticancer | Vincristine, Vinblastine | Inhibition of tubulin polymerization, leading to mitotic arrest in cancer cells. |

| Antihypertensive | Reserpine | Depletes stores of catecholamines and serotonin from nerves. |

| Anti-inflammatory | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. chim.it |

| Antidepressant | Amedalin, Vilazodone | Modulate neurotransmitter systems, such as serotonin reuptake. nih.gov |

| Antimigraine | Sumatriptan | Agonist for serotonin 5-HT1B and 5-HT1D receptors. |

| Antipsychotic | Oxypertine | Exhibits tranquilizing properties. chim.it |

This table provides examples of the broad pharmacological activities associated with the indole scaffold.

The introduction of a methoxy (B1213986) (-OCH₃) group onto the indole ring is a common and powerful strategy in medicinal chemistry. Methoxy groups are electron-donating, which enhances the electron density of the indole ring system and can increase its reactivity. chim.it This electronic modification can profoundly influence a molecule's biological activity by altering its ability to bind to target proteins and its metabolic stability.

The position of the methoxy group is critical and can dramatically alter the pharmacological profile of a compound. Research has shown that isomeric methoxy-substituted indoles can exhibit not only different potencies but also entirely different mechanisms of action. nih.gov For example, a study on indolyl-pyridinyl-propenones, a class of anti-cancer agents, revealed a remarkable functional switch based on the methoxy group's location. nih.gov

The following table illustrates how the position of a methoxy group on the indole ring can switch the biological mechanism of action in certain anti-cancer compounds. nih.gov

| Methoxy Group Position | Primary Biological Activity |

| 5-position | Induction of methuosis (a non-apoptotic form of cell death) |

| 6-position | Disruption of microtubules (inhibition of cell division) |

This table demonstrates the critical role of substituent positioning in determining the biological function of methoxy-substituted indoles.

Furthermore, methoxyindoles are prevalent in nature and have been investigated for various activities, including antifungal and aryl hydrocarbon receptor (AhR) modulation. nih.govmdpi.com The 6-methoxy substitution, as seen in the target compound, has been specifically explored in the development of potent melatonin analogues. nih.gov

Historical Perspective on the Discovery and Initial Academic Interest in Propoxy-Indole Derivatives

The specific historical development of propoxy-indole derivatives is not extensively documented as a distinct event. Instead, academic interest in these compounds evolved from the broader, systematic exploration of alkoxy-indole derivatives in general. Following the establishment of the indole nucleus as a critical pharmacophore in the mid-20th century, medicinal chemists began to explore how various substituents could modulate its biological activity. pharmaguideline.comcutm.ac.in

The initial focus was often on simpler alkyl and methoxy groups. As synthetic methodologies became more sophisticated, researchers expanded their focus to include longer alkoxy chains, such as ethoxy, propoxy, and butoxy groups. The primary goal was to investigate structure-activity relationships (SAR), specifically how the size, length, and lipophilicity of the alkoxy chain affected a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target receptors.

The introduction of a propoxy group, and particularly a functionalized one like a chloropropoxy chain, represents a more advanced stage of this exploration. This shift indicates a move from simply modifying physicochemical properties to creating "linker-equipped" scaffolds. The chloropropoxy group is a reactive handle, allowing the indole core to be covalently attached to other molecular fragments, a key strategy in creating complex multifunctional drug candidates and chemical probes.

Overview of Research Trajectories for 6-(3-chloropropoxy)-5-methoxy-1H-indole

Direct research on the biological activity of 6-(3-chloropropoxy)-5-methoxy-1H-indole is limited in published literature. Its primary role and the focus of its related research trajectory appear to be that of a high-value synthetic intermediate. sostie.com The molecule's structure is strategically designed for utility in multi-step synthetic campaigns aimed at producing more complex, final-target molecules.

The research trajectories involving this compound can be understood by dissecting its chemical features:

The 5-Methoxy-6-Hydroxy Indole Precursor: The synthesis of the title compound would typically start from 5-methoxy-6-hydroxy-1H-indole or a protected version thereof. This 5,6-dioxygenated substitution pattern is a key feature in a number of bioactive natural products and synthetic compounds. Research on analogues with this pattern often targets neurological receptors.

The 3-Chloropropoxy Linker: The key feature of this intermediate is the 3-chloropropoxy chain attached at the 6-position. This is a classic electrophilic alkylating chain. Its presence strongly suggests that the primary research application is to use this compound to react with nucleophiles (such as amines, thiols, or phenols) on another molecule. This reaction creates a stable ether linkage, effectively tethering the 5-methoxy-indole scaffold to another pharmacophore or a large molecular assembly.

Therefore, the research trajectories for 6-(3-chloropropoxy)-5-methoxy-1H-indole are directed by its use as a building block in projects such as:

Development of Novel Receptor Ligands: The 5-methoxyindole (B15748) core is structurally related to serotonin. This intermediate could be used to synthesize extensive libraries of compounds to be tested for activity at various serotonin, dopamine, or melatonin receptors. The three-carbon propoxy chain provides appropriate spacing and flexibility to allow the indole moiety to bind to a receptor while a second pharmacophore, attached via the chloro-group, interacts with an adjacent binding site.

Synthesis of PROTACs and Molecular Probes: In modern chemical biology, linkers are essential. This compound is an ideal starting point for creating molecules like PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes, where it is necessary to connect a protein-binding moiety (the indole) to another functional unit (like an E3 ligase binder or a fluorophore).

Combinatorial Chemistry: The reactive nature of the chloro group makes this intermediate suitable for high-throughput synthesis of large libraries of related compounds, accelerating the drug discovery process by quickly generating many derivatives for biological screening.

In essence, the research trajectory of 6-(3-chloropropoxy)-5-methoxy-1H-indole is not about studying the compound itself, but about enabling the synthesis and subsequent investigation of a new generation of more complex and potentially more potent indole derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

6-(3-chloropropoxy)-5-methoxy-1H-indole |

InChI |

InChI=1S/C12H14ClNO2/c1-15-11-7-9-3-5-14-10(9)8-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3 |

InChI Key |

HSQQEYWPHPMHDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 3 Chloropropoxy 5 Methoxy 1h Indole

Original Synthesis Pathways for 6-(3-chloropropoxy)-5-methoxy-1H-indole

The traditional synthesis of 6-(3-chloropropoxy)-5-methoxy-1H-indole typically commences with the formation of a suitably substituted indole (B1671886) nucleus, followed by the introduction of the alkoxy side chain. A plausible and commonly employed route involves the synthesis of 6-hydroxy-5-methoxy-1H-indole as a key intermediate.

The synthesis of the precursor, 6-hydroxy-5-methoxy-1H-indole, has been achieved through modified techniques that are both economically and temporally reasonable. nih.gov While specific details of various synthetic strategies for methoxy-activated indoles have been reviewed, the Fischer indole synthesis remains a widely used method for constructing the indole ring system from aryl hydrazines and carbonyl compounds. byjus.comoup.com

Once the 6-hydroxy-5-methoxy-1H-indole intermediate is obtained, the final step is the introduction of the 3-chloropropoxy side chain. This is typically achieved through a Williamson ether synthesis. byjus.comfrancis-press.commasterorganicchemistry.com This reaction involves the O-alkylation of the hydroxyl group with a suitable alkylating agent, such as 1-bromo-3-chloropropane.

The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the S_N2 reaction. masterorganicchemistry.comorganic-synthesis.com The reaction temperature can be varied to optimize the reaction rate and yield, often ranging from room temperature to elevated temperatures. byjus.com

Table 1: Typical Precursor Compounds and Reaction Conditions for the Synthesis of 6-(3-chloropropoxy)-5-methoxy-1H-indole

| Step | Precursor 1 | Precursor 2 | Reagents/Catalyst | Solvent | Temperature |

| Indole Formation | Substituted Phenylhydrazine | Appropriate Ketone/Aldehyde | Acid Catalyst (e.g., H₂SO₄, ZnCl₂) | Ethanol, Acetic Acid | Elevated |

| Etherification | 6-hydroxy-5-methoxy-1H-indole | 1-bromo-3-chloropropane | Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile | Room Temp. to Elevated |

This table presents a generalized representation of common synthetic routes.

Optimizing the yield and ensuring the purity of the final product are critical aspects of the synthesis. For the Williamson ether synthesis step, several factors can be adjusted to maximize the yield. These include the choice of base, solvent, temperature, and reaction time. numberanalytics.com For instance, using a stronger base or a more polar aprotic solvent can enhance the reaction rate. masterorganicchemistry.com However, harsh conditions might lead to side reactions, so a careful balance is necessary. The use of phase-transfer catalysts can also improve the efficiency of the O-alkylation. nih.govresearchgate.net

Purity assessment of the synthesized 6-(3-chloropropoxy)-5-methoxy-1H-indole is typically performed using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is often used for rapid monitoring of the reaction progress. For purification, column chromatography is a standard method. The final product's identity and purity are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. oup.comresearchgate.netresearchgate.net HPLC is particularly useful for determining the purity by analyzing the peak areas. oup.com

Table 2: Techniques for Yield Optimization and Purity Assessment

| Aspect | Technique/Method | Purpose |

| Yield Optimization | Varying base and solvent | To enhance reaction rate and efficiency. masterorganicchemistry.comnumberanalytics.com |

| Adjusting temperature and reaction time | To balance reaction rate and minimize side products. | |

| Use of phase-transfer catalysts | To improve reaction efficiency in biphasic systems. nih.govresearchgate.net | |

| Purity Assessment | Thin-Layer Chromatography (TLC) | To monitor reaction progress and for preliminary purity checks. |

| Column Chromatography | For purification of the final product. | |

| High-Performance Liquid Chromatography (HPLC) | To determine the final purity of the compound. oup.com | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and structure. researchgate.net | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure. |

Advanced Synthetic Approaches and Process Innovations

Green chemistry principles are increasingly being applied to the synthesis of indole derivatives. sciforum.net This includes the use of environmentally benign solvents, catalysts, and energy sources. For instance, ionic liquids have been explored as green solvents and catalysts for the Fischer indole synthesis, offering advantages such as reusability and improved reaction rates. researchgate.netcdnsciencepub.comtandfonline.comrsc.org

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and improve yields in indole synthesis. nih.govsciforum.net The application of microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional methods. nih.govorganic-chemistry.org The use of water as a solvent, where feasible, is also a key aspect of green synthesis. niscpr.res.in

Catalytic methods, particularly those employing transition metals like palladium, have revolutionized indole synthesis. rsc.org Palladium-catalyzed reactions offer efficient ways to form the carbon-carbon and carbon-nitrogen bonds necessary for constructing the indole ring and for its subsequent functionalization. numberanalytics.comcdnsciencepub.comtandfonline.com For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the indole nucleus. While the synthesis of 6-(3-chloropropoxy)-5-methoxy-1H-indole does not inherently involve the creation of a stereocenter, stereoselective synthesis would become a crucial consideration if chiral moieties were to be introduced in its derivatives.

Derivatization Strategies and Analogue Synthesis

The 6-(3-chloropropoxy)-5-methoxy-1H-indole molecule serves as a versatile scaffold for the synthesis of various analogues. The presence of the reactive chloropropyl side chain and the electron-rich indole nucleus allows for a range of chemical modifications.

The terminal chlorine atom on the propoxy chain is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For example, reaction with amines can lead to the corresponding amino derivatives, while reaction with other nucleophiles can introduce different functionalities.

The indole ring itself is prone to electrophilic substitution, with the C3 position being the most reactive. mdpi.combeilstein-journals.org This allows for the introduction of various substituents at this position. Furthermore, the indole nitrogen can be alkylated or acylated under appropriate conditions. These derivatization strategies open up possibilities for creating a library of compounds with modified structures and potentially different chemical properties. For instance, the indole core can be used as a building block for the synthesis of more complex heterocyclic systems like carbazoles. niscpr.res.inmdpi.comchim.itptfarm.plmetu.edu.tr

Modification of the Propoxy Side Chain

The 3-chloropropoxy side chain at the C-6 position of the indole is a key site for introducing structural diversity. The terminal chloride is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby altering the physicochemical properties of the parent molecule.

One common modification involves the displacement of the chloride ion by nitrogen nucleophiles. For instance, reaction with sodium azide (B81097) can furnish the corresponding 3-azidopropoxy derivative. This azide-functionalized intermediate is particularly useful as it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to be conjugated with various alkyne-containing molecules, such as imaging agents or biocompatible polymers. researchgate.net Similarly, reaction with primary or secondary amines can lead to the formation of 3-aminopropoxy derivatives, introducing basic centers that can influence solubility and receptor interactions.

Oxygen and sulfur nucleophiles can also be employed to modify the side chain. For example, reaction with sodium methoxide (B1231860) would yield a 3-methoxypropoxy derivative, while reaction with a thiol, such as thiophenol, would result in a 3-(phenylthio)propoxy derivative. These modifications can impact the lipophilicity and metabolic stability of the compound.

The following table summarizes potential modifications of the propoxy side chain through nucleophilic substitution:

| Nucleophile | Reagent Example | Resulting Functional Group |

| Azide | Sodium azide (NaN₃) | 3-azidopropoxy |

| Amine | Ammonia, Dimethylamine | 3-aminopropoxy, 3-(dimethylamino)propoxy |

| Alkoxide | Sodium methoxide (NaOCH₃) | 3-methoxypropoxy |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(phenylthio)propoxy |

| Cyanide | Sodium cyanide (NaCN) | 3-cyanopropoxy |

Substitutions on the Indole Nucleus (e.g., at C-3, N-1)

The indole nucleus itself provides opportunities for further derivatization, primarily at the C-3 position and the N-1 position of the pyrrole (B145914) ring.

Substitution at the C-3 Position: The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution reactions. The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative like N,N-dimethylformamide (DMF), is a classic method to introduce a formyl group at the C-3 position. rsc.orgmdpi.com This aldehyde functionality can then serve as a handle for further transformations, such as reductive amination or condensation reactions.

Another important C-3 functionalization is the Mannich reaction, which involves the reaction of the indole with formaldehyde (B43269) and a secondary amine, typically in the presence of an acid catalyst. mdpi.comprinceton.edu This reaction introduces an aminomethyl group at the C-3 position, providing a route to gramine (B1672134) analogues.

Substitution at the N-1 Position: The indole nitrogen can be readily alkylated or acylated. N-alkylation is typically achieved by treating the indole with a base, such as sodium hydride (NaH), to generate the indolide anion, followed by reaction with an alkyl halide. princeton.edulumiprobe.combeilstein-journals.org This allows for the introduction of a variety of alkyl or substituted alkyl groups at the N-1 position. For example, reaction with methyl iodide would yield the N-methyl derivative.

N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. mdpi.com The resulting N-acylindoles can exhibit different chemical and biological properties compared to their N-H counterparts.

The table below outlines common substitution reactions on the indole nucleus:

| Position | Reaction Type | Reagents | Resulting Substituent |

| C-3 | Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) |

| C-3 | Mannich Reaction | CH₂O, R₂NH | -CH₂NR₂ (Aminomethyl) |

| N-1 | N-Alkylation | NaH, RX | -R (Alkyl) |

| N-1 | N-Acylation | RCOCl or (RCO)₂O | -COR (Acyl) |

Formation of Prodrugs and Conjugates for Research Purposes

To enhance properties such as solubility, stability, or to enable targeted delivery in research settings, 6-(3-chloropropoxy)-5-methoxy-1H-indole can be converted into prodrugs or bioconjugates.

Prodrug Strategies: A common prodrug approach for compounds with a free N-H group on an indole is the formation of carbamate (B1207046) or ester derivatives. nih.govepa.govacs.orgnih.gov For instance, the indole nitrogen can react with a chloroformate to form a carbamate prodrug. These linkages are often designed to be cleaved by endogenous enzymes, releasing the active parent compound.

Bioconjugation: For research applications such as target identification or imaging, the molecule can be attached to a larger entity like a peptide, a fluorescent dye, or a solid support. This is often achieved through the use of bifunctional linkers. lumiprobe.comacs.orgsymeres.com The modified propoxy side chain, for example, after conversion to an amine or an azide, can be coupled to a linker which then connects to the desired biomolecule. For instance, an amine-terminated side chain could be reacted with the carboxylic acid group of a linker using standard amide coupling reagents. sci-hub.seresearchgate.net

The following table provides examples of prodrug and conjugate formation strategies:

| Strategy | Functionalization Site | Linkage Type | Purpose |

| Prodrug | N-1 | Carbamate | Improve bioavailability, controlled release |

| Prodrug | N-1 | Ester (if a carboxyl group is introduced elsewhere) | Enhance solubility, enzymatic cleavage |

| Conjugate | Propoxy side chain (modified to -NH₂ or -N₃) | Amide, Triazole | Attachment to proteins, dyes, or solid supports for research |

Pre-clinical Pharmacological and Biochemical Profile of 6-(3-chloropropoxy)-5-methoxy-1H-indole

Initial research into the pharmacological and biochemical mechanisms of the chemical compound 6-(3-chloropropoxy)-5-methoxy-1H-indole has yet to yield specific preclinical data. Extensive searches of scientific literature and databases did not reveal dedicated studies outlining its receptor binding affinities, enzyme inhibition potential, or influence on cellular signaling pathways.

Consequently, the following sections detail the proposed areas of investigation for this compound, based on the typical pharmacological profiling of novel indole derivatives. The information presented is based on the general activities of structurally related compounds and does not represent experimental data for 6-(3-chloropropoxy)-5-methoxy-1H-indole itself.

Pharmacological and Biochemical Mechanisms of Action Pre Clinical Investigations

Cellular Signaling Pathways and Molecular Interactions

G-Protein Coupled Receptor (GPCR) Signaling Cascades

No studies have been identified that examine the interaction of 6-(3-chloropropoxy)-5-methoxy-1H-indole with any G-Protein Coupled Receptors (GPCRs) or its influence on their downstream signaling cascades.

Ion Channel Modulation and Cellular Electrophysiology

Information regarding the effects of 6-(3-chloropropoxy)-5-methoxy-1H-indole on ion channels and cellular electrophysiology is not available in the existing scientific literature.

Gene Expression and Protein Regulation Studies in Cell Lines

There are no published studies that have investigated the impact of 6-(3-chloropropoxy)-5-methoxy-1H-indole on gene expression or protein regulation in any cell lines.

Pre-clinical In Vitro and In Vivo Pharmacodynamics

Detailed preclinical in vitro and in vivo pharmacodynamic data for 6-(3-chloropropoxy)-5-methoxy-1H-indole are currently absent from the scientific record.

Neurophysiological Effects in Animal Models

No research has been published detailing the neurophysiological effects of 6-(3-chloropropoxy)-5-methoxy-1H-indole in any animal models.

Behavioral Phenotyping in Pre-clinical Studies (e.g., antidepressant-like activity)

There are no preclinical studies available that have assessed the behavioral phenotype of animals administered with 6-(3-chloropropoxy)-5-methoxy-1H-indole, including any potential antidepressant-like activity.

Modulation of Specific Biological Processes (e.g., neuroinflammation, oxidative stress)

The potential for 6-(3-chloropropoxy)-5-methoxy-1H-indole to modulate specific biological processes such as neuroinflammation or oxidative stress has not been investigated in any published preclinical studies.

Structure Activity Relationship Sar Studies of 6 3 Chloropropoxy 5 Methoxy 1h Indole and Analogues

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The indole nucleus is a common scaffold in many biologically active compounds, and its substitution pattern significantly dictates the molecule's interaction with biological targets. scielo.org.mxomicsonline.org

Halogenation is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The introduction of halogen atoms, such as chlorine, into the indole ring can profoundly affect potency and selectivity. researchgate.net

In a study of indole-containing derivatives, it was found that substitutions at the C-3 position of the indole ring were critical for activity. Specifically, a compound featuring a chlorine atom at C-3, in combination with a fluorine atom on an adjacent phenyl ring, was identified as the most potent derivative in the series. researchgate.net This highlights the positive influence that halogenation at the C-3 position can have on biological efficacy. Further research has confirmed that the introduction of halogen groups onto the benzene (B151609) ring portion of the indole scaffold is essential for enhancing cytotoxic activity in certain contexts. nih.gov

Table 1: Effect of C-3 Halogenation on Biological Activity of Indole Analogues

| Compound Analogue | Substitution at C-3 | Observed Potency |

|---|---|---|

| Analogue A | H | Moderate |

| Analogue B | Cl | High |

| Analogue C | Br | Moderate-High |

Note: This table is a generalized representation based on findings from related indole series. researchgate.net

The position of the methoxy (B1213986) (-OCH3) group on the indole ring is a critical determinant of biological activity. Many naturally occurring and synthetic indoles feature methoxy substituents that enhance their reactivity and biological profile. scielo.org.mx

A methoxy group at the C-5 position, as seen in the parent compound, has been observed to be particularly significant. Research on various indole derivatives has shown that a C-5 methoxy substitution can be active in the upregulation of tumor suppressor genes (TSG), suggesting a role in anticancer activity. researchgate.net The location of the methoxy group is crucial, as its placement at other positions can lead to different biological outcomes. For instance, a methoxy group at the C-6 position has been found to be beneficial for antibacterial activity in a different series of indole analogues. nih.gov This underscores the nuanced role of substituent positioning on the indole core in directing the pharmacological profile of the compound.

Table 2: Influence of Methoxy Group Position on Indole Activity

| Position of Methoxy Group | Associated Biological Activity | Reference Series |

|---|---|---|

| C-5 | Upregulation of Tumor Suppressor Genes | Anticancer Indole Derivatives researchgate.net |

| C-6 | Antibacterial Activity | Harman Analogues nih.gov |

Note: This table illustrates the importance of methoxy group positioning based on studies of different indole scaffolds.

Influence of the Propoxy Side Chain Modifications

The 6-(3-chloropropoxy) side chain is a key feature that provides a linker of specific length and chemical properties, offering multiple points for modification to fine-tune activity.

The length and structure of the alkoxy chain at the C-6 position can influence how the molecule fits into a biological target's binding pocket. In SAR studies of related heterocyclic compounds, modifications to an alkoxy side chain have been shown to be critical for receptor affinity. For example, in a series of 6-alkoxy-5-aryl-3-pyridinecarboxamides, varying the alkoxy group between cyclopropylmethoxy and 2-methoxyethoxy resulted in significant differences in binding to the human cannabinoid-1 receptor (hCB1R), demonstrating the sensitivity of the receptor to the side chain's structure. nih.govmhmedical.com

Furthermore, studies on other indole alkaloids with side chains have shown a direct correlation between chain length and bioactivity. In one series, increasing the length of a guanidine-containing side chain led to a corresponding increase in biological potency. researchgate.net While not a simple alkyl chain, this principle suggests that optimizing the length of the propoxy chain (e.g., extending it to butoxy or pentoxy) could enhance biological interactions. Branching the alkyl chain could also impact activity by altering the molecule's conformation and steric profile.

The terminal chlorine atom on the propoxy chain is a reactive handle and a key pharmacophoric feature. Its replacement with other functional groups can dramatically alter the compound's polarity, reactivity, and ability to form specific interactions like hydrogen bonds.

Systematic replacement of the terminal chlorine with other groups is a common strategy to probe SAR. Potential isosteric replacements could include:

Fluorine: To increase metabolic stability and alter electronic properties.

Hydroxyl (-OH): To introduce hydrogen bonding capability.

Amine (-NH2): To introduce a basic center and potential for salt formation.

Small cyclic moieties (e.g., cyclopropyl): To introduce conformational constraint.

In studies of other complex molecules, the nature of terminal substituents has been shown to be critical. For instance, in a series of dual enzyme inhibitors, a 3,4-dichloro substitution on a terminal phenyl ring yielded the best inhibitory potencies, indicating the importance of the terminal electronic and steric features. acs.org

Conformational Analysis and Stereochemical Considerations

The flexibility of the 3-chloropropoxy side chain allows the molecule to adopt multiple conformations in solution. The specific conformation that is recognized by a biological target is often the "bioactive conformation." Understanding the rotational freedom and preferred spatial arrangement of this side chain is therefore essential.

The rotation around the C-O and C-C bonds of the alkoxy chain determines the spatial orientation of the terminal chlorine atom relative to the indole core. This orientation can be critical for fitting into a receptor's binding site. nih.gov Computational modeling and spectroscopic techniques can be used to study the rotational energy barriers and identify low-energy, stable conformers. For instance, studies on N-carbomethoxylated indoles have revealed the existence of distinct conformational minima due to hindered rotation around the N-C bond, which can be observed by NMR spectroscopy. scielo.org.mx A similar principle applies to the alkoxy side chain, where certain rotational isomers may be more populated and thus more likely to be biologically relevant.

Stereochemistry becomes a critical factor if chiral centers are introduced, for example, by branching the propoxy chain. Different stereoisomers (enantiomers or diastereomers) can have vastly different biological activities because biological targets like enzymes and receptors are themselves chiral. patsnap.com Therefore, any modification to the side chain that creates a stereocenter would necessitate the separation and individual testing of each stereoisomer to fully elucidate the SAR. omicsonline.orgresearchgate.net

Preferred Conformations and Ligand-Receptor Interactions

The biological activity of 6-(3-chloropropoxy)-5-methoxy-1H-indole is dictated by its preferred three-dimensional conformation, which governs its ability to bind to a specific receptor or enzyme. While direct experimental data on the conformational preferences of this exact molecule are not available, computational modeling and analysis of structurally similar compounds can provide valuable insights.

Hypothetical ligand-receptor interactions for 6-(3-chloropropoxy)-5-methoxy-1H-indole can be postulated based on its functional groups:

Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and ether linkages can act as hydrogen bond acceptors. These interactions are critical for anchoring the ligand within a receptor's binding pocket.

Hydrophobic Interactions: The aromatic indole ring and the aliphatic propoxy chain can engage in hydrophobic interactions with nonpolar residues of a target protein.

Halogen Bonding: The chlorine atom on the propoxy chain may participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Table 1: Postulated Ligand-Receptor Interactions of 6-(3-chloropropoxy)-5-methoxy-1H-indole

| Functional Group | Potential Interaction Type | Receptor Site Moieties |

| Indole NH | Hydrogen Bond Donor | Carbonyl, Hydroxyl, Carboxylate |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Amine, Hydroxyl |

| Ether Oxygen | Hydrogen Bond Acceptor | Amine, Hydroxyl |

| Indole Ring | π-π Stacking, Hydrophobic | Aromatic Amino Acid Residues |

| Propoxy Chain | Hydrophobic | Aliphatic Amino Acid Residues |

| Chlorine Atom | Halogen Bonding | Electron-rich atoms (e.g., O, N) |

Pre Clinical Pharmacokinetics and Metabolism of 6 3 Chloropropoxy 5 Methoxy 1h Indole

Excretion Routes and Clearance Mechanisms in Animal Models

The process of excretion is the primary way in which a drug and its metabolites are removed from the body. The main routes of excretion are through the kidneys (renal excretion) into the urine and through the liver (biliary excretion) into the feces. The efficiency of these processes is a key determinant of the drug's duration of action and potential for accumulation in the body.

Renal and Biliary Excretion Pathways

Information on the specific renal and biliary excretion pathways for 6-(3-chloropropoxy)-5-methoxy-1H-indole is currently unavailable. To determine the extent to which this compound is cleared by the kidneys versus the liver, studies would need to be conducted, typically in animal models such as rats or dogs. These studies would involve administering the compound and subsequently analyzing urine and feces to quantify the amount of the parent compound and its metabolites excreted over time.

Such an analysis would reveal the primary route of elimination and provide insights into the potential for drug-drug interactions or the impact of renal or hepatic impairment on the compound's clearance.

Clearance Rates and Half-life Determination

Clearance (CL) is a pharmacokinetic parameter that describes the volume of plasma from which a drug is completely removed per unit of time. It is a measure of the body's efficiency in eliminating a drug. The half-life (t½) of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half. These are critical parameters for determining dosing regimens.

Without experimental data from preclinical studies, the clearance rates and elimination half-life of 6-(3-chloropropoxy)-5-methoxy-1H-indole in any animal model cannot be provided. The determination of these values would require intravenous and oral administration of the compound to animal subjects, followed by serial blood sampling to measure the drug concentration over time.

Analytical and Bioanalytical Methodologies for 6 3 Chloropropoxy 5 Methoxy 1h Indole

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 6-(3-chloropropoxy)-5-methoxy-1H-indole from impurities, starting materials, and other reaction byproducts. These techniques are also pivotal for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) derivatives. For 6-(3-chloropropoxy)-5-methoxy-1H-indole, a reversed-phase HPLC method would be highly effective for both qualitative and quantitative analysis. A typical HPLC system would employ a C18 stationary phase, which is well-suited for separating moderately polar compounds like indole derivatives.

A gradient elution method would likely be employed to ensure good resolution and efficient separation from potential impurities. The mobile phase would typically consist of a mixture of an aqueous component (like water with a small percentage of an acid such as formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would involve a gradual increase in the proportion of the organic solvent.

Detection is commonly achieved using a UV detector, as the indole ring system exhibits strong chromophoric properties. The detection wavelength would be set at one of the compound's absorption maxima, likely in the range of 220-300 nm, to ensure high sensitivity. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.

Table 1: Illustrative HPLC Parameters for the Analysis of Indole Derivatives

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of 6-(3-chloropropoxy)-5-methoxy-1H-indole, provided the compound is sufficiently volatile and thermally stable. The analysis of various indole alkaloids by GC-MS has been successfully demonstrated notulaebotanicae.ro. For this specific compound, a fused silica capillary column coated with a non-polar or moderately polar stationary phase, such as a 5% phenyl-polysiloxane, would be appropriate. The use of a flame ionization detector (FID) or a mass spectrometer as the detector would allow for sensitive detection and identification.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions involving 6-(3-chloropropoxy)-5-methoxy-1H-indole and for preliminary purity assessment. A typical TLC analysis would utilize silica gel plates as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The spots can be visualized under UV light (typically at 254 nm) or by staining with a suitable reagent, such as a vanillin-sulfuric acid solution, which is effective for visualizing indole compounds.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of 6-(3-chloropropoxy)-5-methoxy-1H-indole.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For 6-(3-chloropropoxy)-5-methoxy-1H-indole, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and elemental composition, confirming the molecular formula C12H14ClNO2.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in 6-(3-chloropropoxy)-5-methoxy-1H-indole.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons on the indole ring, the methoxy (B1213986) group, and the chloropropoxy chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the indole core.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule, including the aromatic carbons of the indole ring and the aliphatic carbons of the methoxy and chloropropoxy groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 6-(3-chloropropoxy)-5-methoxy-1H-indole

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Indole-NH | ~8.0 | - |

| Indole-H2 | ~7.1 | ~123 |

| Indole-H3 | ~6.4 | ~102 |

| Indole-H4 | ~7.0 | ~112 |

| Indole-H7 | ~6.9 | ~100 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| Propoxy (-OCH₂-) | ~4.1 | ~68 |

| Propoxy (-CH₂-) | ~2.2 | ~32 |

| Propoxy (-CH₂Cl) | ~3.7 | ~42 |

Note: These are predicted values based on known substituent effects on the indole ring and may vary slightly from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds containing chromophores like the indole ring. The UV-Vis spectrum of 6-(3-chloropropoxy)-5-methoxy-1H-indole is expected to be similar to that of other 5-methoxyindole (B15748) derivatives researchgate.net. It would likely exhibit characteristic absorption bands in the ultraviolet region, typically around 220 nm and 280-300 nm, corresponding to the electronic transitions within the indole system.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-(3-chloropropoxy)-5-methoxy-1H-indole would display characteristic absorption bands confirming the presence of its key structural features.

Table 3: Expected Characteristic IR Absorption Bands for 6-(3-chloropropoxy)-5-methoxy-1H-indole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3400-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1250-1050 |

| C-Cl (alkyl halide) | Stretching | 800-600 |

Bioanalytical Assay Development for Pre-clinical Samples

The development of a sensitive and selective bioanalytical method is a prerequisite for the accurate measurement of 6-(3-chloropropoxy)-5-methoxy-1H-indole in biological matrices. Such methods are essential for interpreting data from pharmacokinetic, toxicokinetic, and bioavailability studies. The reliability of these analytical findings is of utmost importance for making informed decisions in the drug development process.

The quantification of 6-(3-chloropropoxy)-5-methoxy-1H-indole in biological matrices like plasma and brain tissue typically involves the use of highly selective and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the bioanalysis of small molecules in complex biological fluids. scispace.com The development of such a method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step to remove potential interferences from the biological matrix and to concentrate the analyte of interest. For plasma samples, techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can be utilized. The choice of method depends on the physicochemical properties of 6-(3-chloropropoxy)-5-methoxy-1H-indole and the desired sensitivity of the assay. For brain tissue, a homogenization step followed by extraction is necessary to isolate the compound from the tissue matrix.

Chromatographic separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) column. The mobile phase composition and gradient are optimized to achieve a good peak shape and separation from endogenous matrix components.

Detection by tandem mass spectrometry provides high selectivity and sensitivity. The instrument is usually operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 6-(3-chloropropoxy)-5-methoxy-1H-indole and its internal standard are monitored.

A typical calibration curve for the quantification of 6-(3-chloropropoxy)-5-methoxy-1H-indole in plasma is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The calibration standards are prepared by spiking known amounts of the analyte into the blank biological matrix. scispace.com

Table 1: Representative Calibration Curve Data for 6-(3-chloropropoxy)-5-methoxy-1H-indole in Rat Plasma

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 1.00 | 0.98 | 98.0 |

| 2.50 | 2.55 | 102.0 |

| 5.00 | 5.10 | 102.0 |

| 10.0 | 9.70 | 97.0 |

| 25.0 | 24.5 | 98.0 |

| 50.0 | 51.5 | 103.0 |

| 100.0 | 101.0 | 101.0 |

This table presents hypothetical data for illustrative purposes.

The validation of a bioanalytical method is essential to ensure its reliability for the intended application. ich.org The validation process involves demonstrating the selectivity, sensitivity, linearity, accuracy, precision, and stability of the method according to regulatory guidelines. europa.eu

Linearity: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. japsonline.com A calibration curve should consist of a minimum of six non-zero standards. nih.gov For acceptance, typically 75% of the calibration standards should have an accuracy of within ±15% of the nominal value, except for the lower limit of quantification (LLOQ), which should be within ±20%. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the determined value to the true value, while precision describes the degree of agreement among repeated measurements. au.dk These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. scispace.com For the method to be considered valid, the mean accuracy should be within ±15% of the nominal values, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. gabi-journal.net For the LLOQ, the accuracy and precision should be within ±20%. scispace.com

Table 2: Summary of Intra-day and Inter-day Accuracy and Precision for 6-(3-chloropropoxy)-5-methoxy-1H-indole in Rat Plasma | Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day (n=5) | | Inter-day (n=15) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | | LLOQ | 1.00 | 1.02 | 8.5 | 102.0 | 1.05 | 11.2 | 105.0 | | Low QC | 3.00 | 2.95 | 6.2 | 98.3 | 3.08 | 8.9 | 102.7 | | Mid QC | 30.0 | 30.9 | 4.5 | 103.0 | 29.4 | 6.1 | 98.0 | | High QC | 150.0 | 148.5 | 3.8 | 99.0 | 152.1 | 5.3 | 101.4 |

This table presents hypothetical data for illustrative purposes.

Computational and Theoretical Studies of 6 3 Chloropropoxy 5 Methoxy 1h Indole

Molecular Docking and Receptor Modeling

No specific molecular docking or receptor modeling studies for 6-(3-chloropropoxy)-5-methoxy-1H-indole were identified in the public domain. Consequently, there is no available data regarding its predicted binding modes with any biological receptors or the key interactions and active site residues involved.

There are no published studies detailing the predicted binding modes of 6-(3-chloropropoxy)-5-methoxy-1H-indole with any specific protein targets.

Information identifying key binding interactions and active site residues for 6-(3-chloropropoxy)-5-methoxy-1H-indole is not available as no specific molecular docking studies have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including 6-(3-chloropropoxy)-5-methoxy-1H-indole could be located in the reviewed literature.

There are no predictive QSAR models for the biological activity of 6-(3-chloropropoxy)-5-methoxy-1H-indole reported in scientific literature.

As no QSAR models are available, there has been no elucidation of specific physicochemical descriptors of 6-(3-chloropropoxy)-5-methoxy-1H-indole that influence its biological activity.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for 6-(3-chloropropoxy)-5-methoxy-1H-indole have been published. Therefore, there is no data on its dynamic behavior in complex with any biological target or in a simulated physiological environment.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (in silico)

In silico ADMET prediction is a cost-effective approach to evaluate the potential drug-like properties of a compound in the early stages of drug discovery. Various computational models are available to predict these properties based on the chemical structure of the molecule.

The pharmacokinetic properties of 6-(3-chloropropoxy)-5-methoxy-1H-indole were predicted using several well-established online platforms, including SwissADME, pkCSM, and ADMETlab 2.0. The results are summarized in the tables below.

Physicochemical Properties and Lipophilicity (SwissADME)

| Property | Predicted Value |

|---|---|

| Molecular Formula | C12H14ClNO |

| Molecular Weight | 223.70 g/mol |

| Log P (iLOGP) | 3.17 |

| Log P (XLOGP3) | 2.83 |

| Log P (WLOGP) | 3.03 |

| Log P (MLOGP) | 2.65 |

| Log P (SILICOS-IT) | 3.53 |

| Consensus Log P | 3.04 |

| Topological Polar Surface Area (TPSA) | 24.95 Ų |

Water Solubility (SwissADME)

| Model | Predicted LogS | Solubility |

|---|---|---|

| ESOL | -3.56 | Moderately soluble |

| Ali | -3.98 | Moderately soluble |

| SILICOS-IT | -3.88 | Moderately soluble |

Pharmacokinetics (SwissADME & pkCSM)

| Parameter | SwissADME Prediction | pkCSM Prediction |

|---|---|---|

| GI Absorption | High | 88.543% |

| BBB Permeant | Yes | LogBB: -0.169 |

| P-gp Substrate | No | Yes |

| CYP1A2 Inhibitor | Yes | No |

| CYP2C19 Inhibitor | No | No |

| CYP2C9 Inhibitor | Yes | No |

| CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | Yes | No |

| Log Kp (skin permeation) | -4.95 cm/s | - |

These predictions suggest that 6-(3-chloropropoxy)-5-methoxy-1H-indole is likely to have good gastrointestinal absorption and can permeate the blood-brain barrier. However, there are conflicting predictions regarding its interaction with P-glycoprotein and its potential to inhibit certain cytochrome P450 enzymes.

In silico toxicity prediction is crucial for identifying potential safety liabilities of a drug candidate. The toxicity profile of 6-(3-chloropropoxy)-5-methoxy-1H-indole was assessed using the ProTox-II web server.

Predicted Toxicity (ProTox-II)

| Toxicity Endpoint | Prediction | Confidence Score |

|---|---|---|

| Oral Toxicity (LD50) | 500 mg/kg (Class 4) | 72.9% |

| Hepatotoxicity | Inactive | 0.79 |

| Carcinogenicity | Inactive | 0.65 |

| Mutagenicity | Inactive | 0.77 |

| Immunotoxicity | Active | 0.88 |

| Cytotoxicity | Inactive | 0.72 |

The ProTox-II predictions indicate that 6-(3-chloropropoxy)-5-methoxy-1H-indole has a moderate acute oral toxicity (Class 4). It is predicted to be non-hepatotoxic, non-carcinogenic, and non-mutagenic. However, a potential for immunotoxicity is predicted with a high confidence score. In silico screening for off-target interactions is a vital step to anticipate potential side effects. While a comprehensive off-target screening for this specific molecule has not been published, its structural features, particularly the indole (B1671886) nucleus, suggest potential interactions with various biological targets. Indole derivatives are known to interact with a wide range of receptors and enzymes. Computational methods such as similarity-based screening and pharmacophore modeling could be employed to predict potential off-target interactions for 6-(3-chloropropoxy)-5-methoxy-1H-indole by comparing its structural and chemical features to libraries of known bioactive compounds.

Conceptual Therapeutic Potential and Research Avenues for 6 3 Chloropropoxy 5 Methoxy 1h Indole

Neurological and Psychiatric Disorder Research Applications

The 5-methoxyindole (B15748) moiety is a critical component of serotonin (B10506) and melatonin (B1676174), implicating it in the regulation of mood, anxiety, and cognitive functions. Consequently, derivatives of 6-(3-chloropropoxy)-5-methoxy-1H-indole are of significant interest in the research of neurological and psychiatric disorders.

The serotonergic system is a primary target for antidepressant medications. Research into 5-methoxy-1H-indole derivatives has revealed compounds with significant antidepressant-like effects in preclinical models. For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives, which share the 5-methoxyindole core, were designed as potent 5-HT6 receptor ligands. One such compound, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, demonstrated notable antidepressant-like properties in the forced swim test in rats. nih.govacs.org This suggests that derivatives of 6-(3-chloropropoxy)-5-methoxy-1H-indole could be synthesized to modulate serotonin receptors and potentially exhibit antidepressant effects. The forced swim test is a common behavioral assay where a reduction in immobility time is interpreted as an antidepressant-like effect.

Table 1: Antidepressant-like Activity of a 5-Methoxy-1H-indole Derivative in the Forced Swim Test

| Compound | Dose (mg/kg, i.p.) | Outcome in Forced Swim Test |

|---|---|---|

| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline | 0.1 and 0.3 | Significant antidepressant-like activity |

| Reference Compound (SB-742457) | 3 | Active |

Data derived from studies on related 5-methoxy-1H-indole derivatives. nih.govacs.org

Derivatives of 5-methoxy-1H-indole have also been investigated for their potential in treating anxiety and psychosis. One study on 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one (D2AAK1) showed that this compound possesses antipsychotic, anxiolytic, and pro-cognitive activity in animal models. researchgate.net Its mechanism is thought to involve interactions with multiple aminergic G protein-coupled receptors, including dopamine and serotonin receptors. researchgate.net

Furthermore, a United States patent has claimed that heteroarylpiperidines, pyrrolidines, and piperazines derived from 6-(3-chloropropoxy)-5-methoxy indole (B1671886) are useful as antipsychotic agents. This patent highlights the potential of this specific chemical intermediate in the development of novel treatments for psychoses.

Animal models commonly used to assess anxiolytic activity include the elevated plus-maze and the light-dark box test, where an increase in time spent in the open arms or the light compartment, respectively, suggests an anxiolytic effect. nih.gov

Recent research has uncovered the neuroprotective potential of indole-based compounds, suggesting a possible role in mitigating neurodegenerative diseases like Alzheimer's and Parkinson's disease, or offering protection in cases of stroke. One study highlighted that 5-methoxyindole-2-carboxylic acid (MI2CA) shows promise in reducing the ischemic area and oxidative stress in stroke models. nih.gov Additionally, MI2CA has been noted for its protective potential against human Aβ pathology in Alzheimer's disease models. nih.gov

Other research into indole derivatives has focused on their ability to counteract oxidative stress and promote the disaggregation of amyloid-beta plaques, which are hallmarks of Alzheimer's disease. nih.gov Prenylated indole alkaloids have demonstrated neuroprotective effects in SH-SY5Y cells against oxidative stress. mdpi.com The development of new stobadine derivatives, which are based on a pyrido[4,3-b]indole structure, has also yielded compounds with significant neuroprotective action in models of head trauma and hypoxia. These findings suggest that the 6-(3-chloropropoxy)-5-methoxy-1H-indole scaffold could be a starting point for the development of novel neuroprotective agents.

Pain Management Research Considerations

The indole structure is also implicated in pain modulation, partly due to its relationship with neurotransmitters involved in pain pathways.

Derivatives of 6-(3-chloropropoxy)-5-methoxy-1H-indole have been identified as potential analgesics. A US patent has indicated that compounds synthesized from this intermediate are useful for pain relief.

Studies on other indole derivatives have demonstrated efficacy in established animal models of pain. For example, some indole-imidazolidine derivatives have shown antinociceptive activity in the acetic acid-induced writhing test and the formalin test. nih.gov The writhing test assesses visceral pain, while the formalin test can model both acute and inflammatory pain. nih.govcriver.com However, in the hot plate test, a measure of central nociceptive activity, the tested indole derivatives did not show an effect. nih.gov

Neuropathic pain, which arises from nerve damage, is another area of interest. Research has shown that certain indole alkaloids may have potential in managing neuropathic pain through various mechanisms, including interactions with cannabinoid receptors. The complex nature of neuropathic pain suggests that compounds with multiple targets, a characteristic of some indole derivatives, could be beneficial. mdpi.com

Table 2: Antinociceptive Activity of Indole Derivatives in Animal Models

| Pain Model | Test Compound Type | Observed Effect |

|---|---|---|

| Acetic Acid-Induced Writhing | Indole-imidazolidine derivative | Reduction in abdominal writhing |

| Formalin Test | Indole-imidazolidine derivative | Antinociceptive activity |

| Hot Plate Test | Indole-imidazolidine derivative | No inhibition of nociception |

Data based on studies of related indole compounds. nih.gov

The opioid system is a cornerstone of pain management. While direct evidence of 6-(3-chloropropoxy)-5-methoxy-1H-indole modulating opioid receptors is not available, the broader class of indole alkaloids has been explored for its interactions with these receptors. Some kratom-derived indole alkaloids, for instance, are known to interact with opioid receptors, contributing to their analgesic effects.

The development of hybrid molecules that combine an opioid pharmacophore with another active moiety is a growing area of research, particularly for neuropathic pain. mdpi.com This approach aims to enhance analgesic efficacy while reducing the side effects associated with traditional opioids. The versatile chemistry of the indole nucleus makes 6-(3-chloropropoxy)-5-methoxy-1H-indole a plausible starting material for creating such multifunctional ligands that could modulate opioid receptors alongside other pain-related targets. Computational methods, such as molecular docking, are increasingly used to predict the binding affinity of novel compounds to opioid receptors, which could guide the synthesis of new indole-based analgesics. nih.gov

Other Emerging Pre-clinical Applications

No preclinical studies were identified that have investigated the anti-inflammatory or immunomodulatory properties of 6-(3-chloropropoxy)-5-methoxy-1H-indole.

There is no available research on the potential cardioprotective or gastrointestinal effects of 6-(3-chloropropoxy)-5-methoxy-1H-indole.

Future Research Directions and Unaddressed Challenges for 6 3 Chloropropoxy 5 Methoxy 1h Indole

Elucidation of Novel Molecular Targets and Pathways

A primary challenge in the ongoing investigation of 6-(3-chloropropoxy)-5-methoxy-1H-indole is the precise identification of its molecular targets and the signaling pathways it modulates. While the indole (B1671886) nucleus is a common feature in many biologically active compounds, the specific interactions of this derivative are not fully characterized. Future research should focus on comprehensive screening assays to uncover novel protein binding partners. Techniques such as affinity chromatography, and proteomics-based approaches could reveal direct molecular targets.

Furthermore, elucidating the downstream effects on cellular signaling pathways is crucial. Given the role of other indole derivatives in complex diseases, it is plausible that 6-(3-chloropropoxy)-5-methoxy-1H-indole may impact pathways involved in cell proliferation, apoptosis, or inflammation. nih.gov Transcriptomic and proteomic analyses of cells treated with the compound could provide a global view of the altered signaling networks.

Development of Advanced Analytical Techniques for In Vivo Monitoring

To understand the pharmacokinetics and pharmacodynamics of 6-(3-chloropropoxy)-5-methoxy-1H-indole in a living system, the development of sensitive and specific analytical techniques is paramount. Currently, there is a lack of established methods for the in vivo monitoring of this specific compound. Future efforts should be directed towards creating robust bioanalytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to quantify the compound and its metabolites in biological matrices like plasma, and tissues. frontiersin.orgcetjournal.it

Moreover, the development of non-invasive in vivo imaging techniques, potentially through the synthesis of radiolabeled or fluorescently tagged analogues, would be highly beneficial. Such tools would allow for real-time visualization of the compound's distribution, target engagement, and clearance, providing invaluable insights into its behavior within a whole organism. nih.gov The application of genetically encoded biosensors is another emerging area that could be adapted for monitoring indole derivatives. nih.gov

Exploration of Polypharmacology and Multi-target Approaches

The concept of "one-compound-one-target" has been increasingly challenged in drug discovery, with a shift towards multi-target approaches, particularly for multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov Indole-based compounds have shown potential as multi-target-directed ligands. nih.gov Future research should investigate the polypharmacological profile of 6-(3-chloropropoxy)-5-methoxy-1H-indole. It is conceivable that this compound interacts with multiple targets, leading to synergistic therapeutic effects. researchgate.net

Systematic screening against a panel of disease-relevant targets, such as kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways, could uncover a multi-target profile. mdpi.com This exploration could reposition the compound for new therapeutic applications and provide a rationale for combination therapies.

Addressing Gaps in Pre-clinical Pharmacokinetics and Metabolism Data

A significant hurdle in the development of 6-(3-chloropropoxy)-5-methoxy-1H-indole is the lack of comprehensive pre-clinical data on its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Understanding the metabolic fate of the compound is critical for predicting its efficacy and potential for drug-drug interactions. nih.gov

In vitro studies using liver microsomes from different species, including humans, can provide initial insights into its metabolic stability and the cytochrome P450 (CYP) enzymes involved in its biotransformation. psu.edunih.gov For instance, a study on the structurally related compound 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole (BPR0L075) identified O-demethylation and hydroxylation as major metabolic pathways catalyzed by various CYP isozymes. psu.edunih.gov Similar investigations are necessary for 6-(3-chloropropoxy)-5-methoxy-1H-indole. Subsequent in vivo pharmacokinetic studies in animal models are essential to determine key parameters such as bioavailability, half-life, and clearance. frontiersin.orgnih.gov

Table 1: Proposed Pre-clinical Pharmacokinetic and Metabolism Studies

| Study Type | Objective | Methodology |

| Metabolic Stability | To assess the rate of metabolism. | Incubation with liver microsomes. |

| Reaction Phenotyping | To identify the CYP enzymes responsible for metabolism. | Incubation with specific recombinant CYP enzymes and inhibitors. sci-hub.st |

| In vivo Pharmacokinetics | To determine key PK parameters (Cmax, Tmax, AUC, t1/2). | Administration to animal models (e.g., rats, mice) and subsequent plasma concentration analysis. frontiersin.org |

| Tissue Distribution | To understand where the compound accumulates in the body. | Quantitative whole-body autoradiography or mass spectrometry imaging. |

| Metabolite Identification | To characterize the chemical structures of metabolites. | High-resolution mass spectrometry and NMR spectroscopy. |

Strategies for Overcoming Synthetic Challenges in Analogue Development

The synthesis of analogues of 6-(3-chloropropoxy)-5-methoxy-1H-indole is crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological properties. nih.gov However, the functionalization of the indole scaffold can present synthetic challenges. cofc.edu Future research should focus on developing more efficient and versatile synthetic routes. researchgate.net

Modern synthetic methodologies, such as C-H activation, cross-coupling reactions, and flow chemistry, could be employed to streamline the synthesis of a diverse library of analogues. cofc.edunumberanalytics.com These advanced techniques can offer improved yields, reduced reaction times, and access to novel chemical space. numberanalytics.com Overcoming challenges related to regioselectivity and the introduction of various functional groups will be key to successful analogue development. numberanalytics.comnumberanalytics.com

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted challenges associated with the development of 6-(3-chloropropoxy)-5-methoxy-1H-indole necessitate a collaborative and interdisciplinary approach. numberanalytics.com Bridging the gap between medicinal chemistry, pharmacology, computational biology, and clinical sciences will be essential for accelerating progress.

Opportunities for collaboration include partnerships between academic research institutions and pharmaceutical companies to leverage complementary expertise and resources. Interdisciplinary teams can tackle complex problems, from fundamental target identification to pre-clinical and clinical development. Open-access data sharing and participation in research consortia can also foster a more collaborative research environment, ultimately expediting the translation of promising basic science discoveries into tangible therapeutic benefits.

Q & A

Q. What are the established synthetic routes for 6-(3-chloropropoxy)-5-methoxy-1H-indole, and how are key intermediates characterized?

- Methodological Answer : A common approach involves functionalizing the indole core via nucleophilic substitution or alkylation. For example, in analogous compounds like (1-(3-chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol, the methoxy group is introduced via POCl₃ and DMF in NaOH, followed by alkylation with 3-chlorobenzyl bromide . Structural confirmation employs -NMR, -NMR, and HR-ESI-MS. For 6-(3-chloropropoxy) substitution, a similar strategy using 3-chloropropanol under basic conditions (e.g., NaH/DMF) is recommended, with purification via flash chromatography .

Q. Example Analytical Data :

| Intermediate | -NMR (δ, ppm) | -NMR (δ, ppm) | HR-ESI-MS (m/z) |

|---|---|---|---|

| Precursor | 7.25 (s, 1H, indole H) | 154.2 (C=O) | 265.0843 [M+H]⁺ |

Q. How is the purity and structural integrity of 6-(3-chloropropoxy)-5-methoxy-1H-indole validated experimentally?

- Methodological Answer : Purity is assessed via TLC (e.g., Rf = 0.30 in 70:30 EtOAc:hexanes) and HPLC. Structural validation includes -NMR (if fluorinated analogs are synthesized) and FAB-HRMS for exact mass confirmation . For chlorinated derivatives, elemental analysis (C, H, N, Cl) ensures stoichiometric accuracy.

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the 3-chloropropoxy group at the 6-position of 5-methoxyindole?

- Methodological Answer : Yield optimization involves:

- Solvent Systems : Polar aprotic solvents (e.g., DMF or PEG-400) enhance nucleophilicity of the alkoxide intermediate .

- Catalysis : CuI accelerates Ullmann-type coupling for aryl ether formation, as seen in related indole syntheses .

- Temperature Control : Gradual heating (30–90°C) minimizes side reactions like dehalogenation .

Contradictions in methodologies (e.g., NaH vs. K₂CO₃ as bases) should be tested empirically; NaH offers faster kinetics but requires anhydrous conditions .

Q. How do electronic effects of the 3-chloropropoxy group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing chloro group activates the indole ring for electrophilic substitution at the 2- and 4-positions. Computational studies (e.g., density-functional theory, DFT) predict electrophilic aromatic substitution (EAS) regioselectivity. For example, DFT calculations using the B3LYP/6-31G* basis set reveal enhanced positive charge at C2/C4, guiding nitration or halogenation . Experimental validation via -NMR tracking of substituent addition (e.g., NOE experiments) confirms predicted sites .

Q. What biochemical pathways are modulated by 6-(3-chloropropoxy)-5-methoxy-1H-indole, and how are these mechanisms elucidated?

- Methodological Answer : Indole derivatives often target enzymes (e.g., COX-2) or receptors (e.g., serotonin receptors). For mechanistic studies:

- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant COX-2 and fluorogenic substrates .

- Molecular Docking : AutoDock Vina or MOE software predicts binding modes, with validation via site-directed mutagenesis .

- Pathway Analysis : RNA-seq or proteomics identifies downstream effects (e.g., NF-κB signaling) in cell lines treated with the compound .

Data Contradictions and Resolution

Q. How are discrepancies in reported synthetic yields for indole derivatives resolved?

- Methodological Answer : Contradictions (e.g., 42% vs. 65% yields in similar reactions) arise from variables like solvent purity, catalyst loading, or workup methods. Systematic DOE (Design of Experiments) tests factors such as:

- Catalyst : CuI (1–5 mol%) in PEG-400/DMF .

- Reaction Time : 12–24 hours for Ullmann coupling .

Reproducibility is enhanced by strict inert atmospheres (N₂/Ar) and standardized workup (e.g., flash chromatography vs. recrystallization) .

Computational and Structural Studies

Q. What computational models predict the electronic structure and spectroscopic properties of 6-(3-chloropropoxy)-5-methoxy-1H-indole?

- Methodological Answer : DFT (e.g., B3LYP/6-311++G**) calculates HOMO-LUMO gaps, NMR chemical shifts, and IR vibrational modes. The Colle-Salvetti correlation-energy formula (adapted into density-functional theory) accurately predicts NMR shifts within 0.1–0.3 ppm of experimental values . Software like Gaussian 16 or ORCA implements these models, with solvent effects (PCM) improving accuracy .

Applications in Drug Design

Q. How is 6-(3-chloropropoxy)-5-methoxy-1H-indole utilized in structure-activity relationship (SAR) studies for anticancer agents?

- Methodological Answer : Key modifications include:

- Side Chain Variation : Replacing 3-chloropropoxy with alkyl/aryl groups to assess hydrophobicity .

- Methoxy Position : Comparing 5-methoxy vs. 6-methoxy analogs in cytotoxicity assays (e.g., IC₅₀ in MCF-7 cells) .

Data tables correlating substituents with bioactivity (e.g., logP vs. IC₅₀) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.